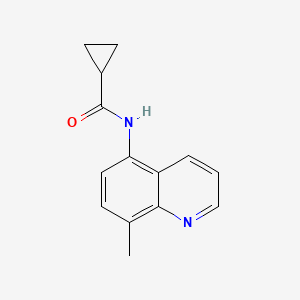![molecular formula C16H14FN3O B7497748 1-[(5-Cyano-2-fluorophenyl)methyl]-1-methyl-3-phenylurea](/img/structure/B7497748.png)
1-[(5-Cyano-2-fluorophenyl)methyl]-1-methyl-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5-Cyano-2-fluorophenyl)methyl]-1-methyl-3-phenylurea is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as CFTRinh-172 and is a selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.
Mecanismo De Acción
CFTRinh-172 acts as a selective inhibitor of the CFTR chloride channel. The CFTR chloride channel is responsible for the transport of chloride ions across cell membranes. In individuals with cystic fibrosis, the CFTR chloride channel is defective, which results in the accumulation of thick, sticky mucus in the respiratory, digestive, and reproductive systems. CFTRinh-172 inhibits the CFTR chloride channel, which can help to reduce the accumulation of mucus in individuals with cystic fibrosis.
Biochemical and Physiological Effects:
CFTRinh-172 has been shown to have several biochemical and physiological effects. In vitro studies have shown that CFTRinh-172 inhibits the CFTR chloride channel in a dose-dependent manner. CFTRinh-172 has also been shown to reduce the accumulation of mucus in the respiratory, digestive, and reproductive systems of individuals with cystic fibrosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CFTRinh-172 has several advantages for lab experiments. It is a selective inhibitor of the CFTR chloride channel, which makes it useful for studying the function of this channel. CFTRinh-172 has also been shown to be effective in reducing the accumulation of mucus in individuals with cystic fibrosis, which makes it a potential treatment for this disorder. However, there are also limitations to the use of CFTRinh-172 in lab experiments. It is a chemical compound that must be synthesized, which can be time-consuming and expensive. Additionally, CFTRinh-172 may have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of CFTRinh-172. One potential direction is the development of new and more efficient synthesis methods for CFTRinh-172. Another potential direction is the study of the off-target effects of CFTRinh-172, which can help to clarify the interpretation of experimental results. Additionally, CFTRinh-172 may have potential applications in the treatment of other disorders that involve the CFTR chloride channel, such as congenital bilateral absence of the vas deferens (CBAVD).
Métodos De Síntesis
The synthesis of CFTRinh-172 involves several steps. The first step involves the reaction of 2-fluorobenzyl cyanide with methyl isocyanate to form 1-(2-fluorobenzyl)-3-methylurea. The second step involves the reaction of 1-(2-fluorobenzyl)-3-methylurea with phenyl isocyanate to form 1-[(5-cyano-2-fluorophenyl)methyl]-1-methyl-3-phenylurea.
Aplicaciones Científicas De Investigación
CFTRinh-172 has been studied for its potential use in scientific research, particularly in the field of cystic fibrosis. Cystic fibrosis is a genetic disorder that affects the respiratory, digestive, and reproductive systems. CFTRinh-172 has been shown to be a selective inhibitor of the CFTR chloride channel, which is defective in individuals with cystic fibrosis. CFTRinh-172 has been used in research to study the function of the CFTR chloride channel and to develop potential treatments for cystic fibrosis.
Propiedades
IUPAC Name |
1-[(5-cyano-2-fluorophenyl)methyl]-1-methyl-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O/c1-20(16(21)19-14-5-3-2-4-6-14)11-13-9-12(10-18)7-8-15(13)17/h2-9H,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGUCUSZSODNMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=CC(=C1)C#N)F)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2-amino-2-oxoethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B7497669.png)
amine](/img/structure/B7497671.png)

![6-[[6-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)pyridin-3-yl]amino]pyridine-3-carbonitrile](/img/structure/B7497677.png)
![5-cyclopropyl-N-[(2-methoxynaphthalen-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7497678.png)
![ethyl 4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonyl]piperazine-1-carboxylate](/img/structure/B7497681.png)
![2-[4-(2-Pyrrolidin-1-ylpyridine-3-carbonyl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B7497689.png)
![5-ethyl-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7497703.png)
![Methyl 2-[(1-methylsulfonylpiperidine-4-carbonyl)amino]acetate](/img/structure/B7497714.png)
![(2,5-Difluorophenyl)-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7497724.png)
![[4-(2-fluorophenyl)piperazin-1-yl]-(4,6,7-trimethoxy-1H-indol-2-yl)methanone](/img/structure/B7497733.png)

![N-[5-(2-amino-2-oxoethyl)sulfanyl-4-methyl-1,3-thiazol-2-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]benzamide](/img/structure/B7497757.png)
